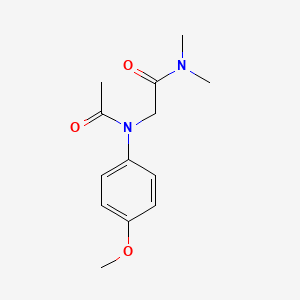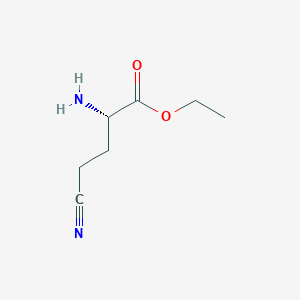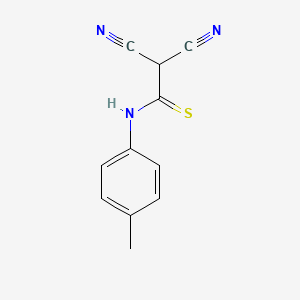
Methacrylate,rubidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methacrylate,rubidium is a compound that combines the properties of methacrylate and rubidium Methacrylate is a derivative of methacrylic acid, known for its applications in polymer chemistry, while rubidium is an alkali metal with unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methacrylate,rubidium typically involves the reaction of methacrylic acid or its derivatives with rubidium compounds. One common method is the reaction of methacrylic acid with rubidium hydroxide, resulting in the formation of rubidium methacrylate. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale reactions involving methacrylic acid and rubidium hydroxide. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methacrylate,rubidium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form rubidium methacrylate oxide.
Reduction: Reduction reactions can convert rubidium methacrylate to its corresponding alcohol.
Substitution: Substitution reactions can replace the methacrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Rubidium methacrylate oxide.
Reduction: Rubidium methacrylate alcohol.
Substitution: Various substituted rubidium methacrylate derivatives.
Aplicaciones Científicas De Investigación
Methacrylate,rubidium has a wide range of scientific research applications:
Chemistry: Used as a catalyst in polymerization reactions and as a precursor for the synthesis of advanced materials.
Biology: Investigated for its potential use in bio-compatible materials and drug delivery systems.
Medicine: Explored for its potential in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methacrylate,rubidium involves its interaction with various molecular targets. In polymerization reactions, it acts as a catalyst, facilitating the formation of polymer chains. The rubidium ion can interact with electron-rich sites on the monomers, enhancing the reactivity and efficiency of the polymerization process. In biological systems, this compound can interact with cellular components, potentially influencing cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium methacrylate
- Potassium methacrylate
- Cesium methacrylate
Comparison
Methacrylate,rubidium is unique due to the specific properties imparted by the rubidium ion Compared to sodium and potassium methacrylate, this compound exhibits higher reactivity and catalytic efficiency
Propiedades
Fórmula molecular |
C4H5O2Rb |
|---|---|
Peso molecular |
170.55 g/mol |
Nombre IUPAC |
2-methylprop-2-enoate;rubidium(1+) |
InChI |
InChI=1S/C4H6O2.Rb/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);/q;+1/p-1 |
Clave InChI |
NPYNJDIRMMFDCP-UHFFFAOYSA-M |
SMILES canónico |
CC(=C)C(=O)[O-].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13792295.png)
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792300.png)
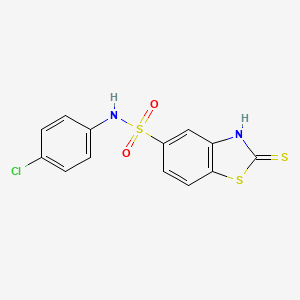
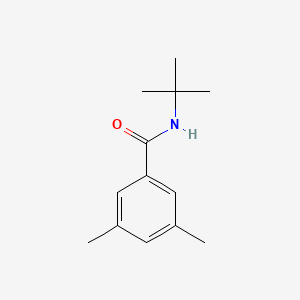
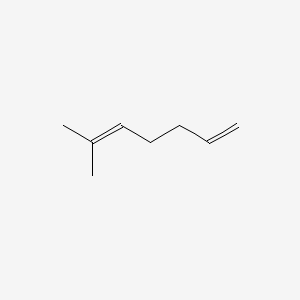
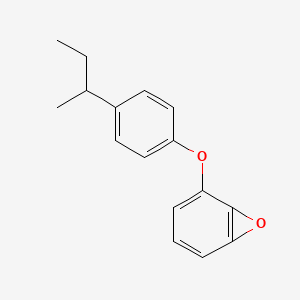
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
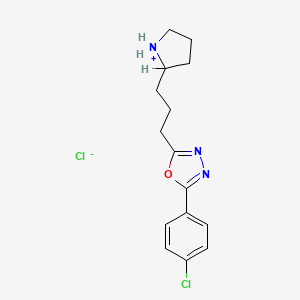
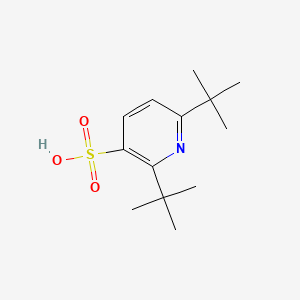
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
